molecular formula C9H4N2S3 B1196942 Thioquinox CAS No. 93-75-4

Thioquinox

Cat. No.: B1196942
CAS No.: 93-75-4
M. Wt: 236.3 g/mol
InChI Key: ILERPRJWJPJZDN-UHFFFAOYSA-N
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Description

Thioquinox, also known as 2H-(1,3)dithiolo(4,5-b)quinoxaline-2-thione, is a synthetic compound primarily used as an acaricide and fungicide. It is known for its effectiveness against various mites and some fungal pathogens. This compound has a molecular formula of C₉H₄N₂S₃ and a molecular mass of 236.34 g/mol .

Biochemical Analysis

Biochemical Properties

Thioquinox plays a significant role in biochemical reactions, particularly in electron transport processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been identified as a redox-active molecule involved in electron transport within anaerobic methane-oxidizing microbial consortia . It contains a quinoxaline heterocyclic ring and a thiol group, which are crucial for its redox activity. This compound may also interact with sulfate-reducing bacteria, potentially serving protective roles by reacting with toxic compounds such as hydrogen sulfide .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s redox activity can impact cellular redox states, influencing the activity of redox-sensitive signaling pathways and transcription factors. This can lead to changes in gene expression and metabolic fluxes within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. Its quinoxaline ring and thiol group enable it to participate in redox reactions, which can lead to the activation or inhibition of specific enzymes. This compound may also interact with proteins involved in electron transport chains, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in redox-sensitive processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced electron transport and protection against oxidative stress. At high doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and electron transport. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic fluxes and metabolite levels. This compound’s redox activity can affect the balance of oxidized and reduced forms of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. This compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within cells to exert its effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it can participate in redox reactions and other biochemical processes. The localization of this compound can influence its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioquinox can be synthesized through the reaction of quinoxaline with carbon disulfide in the presence of a base. The reaction typically involves heating quinoxaline with carbon disulfide and a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to around 100-150°C, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Thioquinox undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thioquinox has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.

    Biology: Investigated for its potential as an acaricide and fungicide, particularly in agricultural settings.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the formulation of pesticides and fungicides for agricultural use .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to effectively bind to amino and mercapto groups. This binding capability makes it a potent acaricide and fungicide, distinguishing it from other similar compounds. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in scientific research .

Properties

IUPAC Name

[1,3]dithiolo[4,5-b]quinoxaline-2-thione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H4N2S3/c12-9-13-7-8(14-9)11-6-4-2-1-3-5(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILERPRJWJPJZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2S3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3042471
Record name Thioquinox
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Molecular Weight

236.3 g/mol
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Physical Description

Brownish-yellow odorless solid; [HSDB]
Record name Thioquinox
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Solubility

Slightly soluble in acetone, methanol. Anhydrous ethanol, -petroleum ether and kerosene, Insoluble in water, PRACTICALLY INSOL IN MOST ORG SOLVENTS
Record name THIOQUINOX
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Vapor Pressure

0.00000006 [mmHg], 1X10-7 mm Hg at 20 °C
Record name Thioquinox
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Color/Form

Brownish yellow solid

CAS No.

93-75-4
Record name Thioquinox
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Record name Thioquinox [ISO]
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Record name THIOQUINOX
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Melting Point

180 °C
Record name THIOQUINOX
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is Thioquinox compared to other acaricides in controlling citrus mites?

A: Research indicates that this compound demonstrates comparable or superior effectiveness in controlling Panonychus citri (citrus red mite) compared to petroleum oil and other acaricides. Field applications of this compound provided adequate control and exhibited prolonged residual activity, influencing mite migration and mortality for 50-90 days post-treatment. []

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